molecular formula C19H22N2O B2442254 N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1210896-31-3

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2442254
CAS No.: 1210896-31-3
M. Wt: 294.398
InChI Key: CZFRCGHSTMPELL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound with a complex structure It belongs to the class of pyrrolidine carboxamides and is characterized by the presence of a pyrrolidine ring, a phenyl group, and a 3,5-dimethylphenyl group

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-14-10-15(2)12-18(11-14)20-19(22)21-9-8-17(13-21)16-6-4-3-5-7-16/h3-7,10-12,17H,8-9,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFRCGHSTMPELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with 3-phenylpyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
  • N-(3,4-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide
  • N-(3,5-dimethylphenyl)-2-phenylpyrrolidine-1-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethylphenyl group can enhance its binding affinity to certain targets, making it a valuable compound for specific applications .

Biological Activity

N-(3,5-dimethylphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a carboxamide group and aromatic moieties. The presence of the 3,5-dimethylphenyl group enhances its binding affinity to various biological targets, which is critical for its pharmacological activities.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as receptors and enzymes. It is believed to act as an inhibitor in inflammatory pathways, potentially modulating the activity of enzymes involved in these processes. The structural characteristics allow it to effectively bind to these targets, leading to various biological effects.

Antifungal Activity

Research has indicated that this compound exhibits antifungal properties. A study demonstrated that compounds with similar structural features showed enhanced antifungal activity when electronegative substituents were present on the phenyl moiety. This suggests that the compound may also benefit from similar modifications for improved efficacy against fungal pathogens .

Cytotoxicity

Cytotoxicity studies have been conducted on derivatives of this compound against various cell lines, including NIH/3T3. The IC50 values for some synthesized derivatives were reported as follows:

CompoundIC50 (μM)
2d148.26
2e187.66
Doxorubicin (control)>1000

These results indicate a favorable profile for selective cytotoxicity against cancer cells while minimizing effects on normal cells .

Case Studies and Synthesis

In several studies, this compound has been synthesized and evaluated for its biological activity. For instance, modifications at the para position of the phenyl group significantly influenced biological outcomes, particularly in antifungal assays. The lipophilicity of these compounds was also highlighted as a key factor affecting their ability to permeate cellular membranes and reach targets effectively .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis has shown that variations in substituents on the aromatic rings can lead to substantial differences in biological activity. Compounds with higher lipophilic character and electronegative atoms tended to demonstrate enhanced activity against fungal strains due to improved interaction with lipid membranes and target sites within the cells .

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